![molecular formula C8H7ClN2O B1489322 5-氯-6-甲氧基-1H-吡咯并[2,3-b]吡啶 CAS No. 1190315-07-1](/img/structure/B1489322.png)

5-氯-6-甲氧基-1H-吡咯并[2,3-b]吡啶

描述

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5-氯-6-甲氧基-1H-吡咯并[2,3-b]吡啶: ,也称为 5-氯-6-甲氧基-7-氮杂吲哚,在科学研究中有多种应用。以下是对其独特应用的全面分析:

抗癌靶向

该化合物已被研究用于其在抗癌靶向方面的潜力。 有研究表明,苯环上极性部分的存在可能导致对碳酸酐酶 IX (CAIX) 的优异抑制活性,而 CAIX 是癌症治疗的靶点 .

FGFR 抑制剂

该化合物在设计有效的成纤维细胞生长因子受体 (FGFR) 抑制剂中用作铰链结合剂。 吡咯并[2,3-b]吡啶环 5 位的修饰旨在通过与 FGFR 中关键氨基酸形成氢键来提高活性 .

HIV 进入抑制剂

作为反应物,5-氯-6-甲氧基-7-氮杂吲哚用于制备吲哚磺酰胺,其作为 HIV 进入抑制剂 .

褪黑素能配体

该化合物还参与合成含有氮杂吲哚部分的褪黑素能配体,这可能对睡眠障碍和昼夜节律调节有影响 .

抗菌作用

含有 5-氯-7-氮杂吲哚体系的化合物已显示出抗菌作用,使其成为开发新型抗生素的有价值的支架 .

激酶抑制

它作为极光 A 和 B 激酶的抑制剂,这些激酶对于细胞有丝分裂至关重要,因此由于其在细胞分裂中的作用,可能成为癌症治疗的靶点 .

作用机制

Target of Action

The primary target of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .

Mode of Action

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby reducing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine results in the reduction of these processes .

Pharmacokinetics

Its low molecular weight suggests that it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro studies have shown that 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

生化分析

Biochemical Properties

5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine and FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent signal transduction .

Cellular Effects

The effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . By targeting FGFRs, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing ATP from binding and thereby inhibiting kinase activity . This inhibition results in the blockade of receptor autophosphorylation and downstream signaling, ultimately affecting cellular functions such as proliferation, survival, and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of FGFR signaling and prolonged effects on cellular functions .

Dosage Effects in Animal Models

The effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . Understanding the metabolic pathways of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals and post-translational modifications . Understanding the subcellular localization of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is important for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOXALJAFJSYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

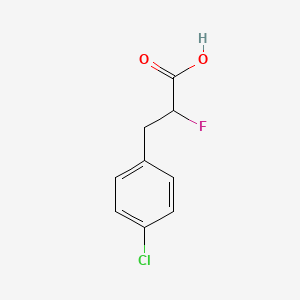

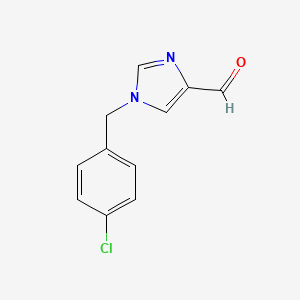

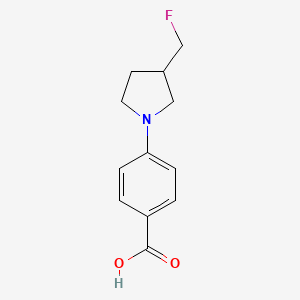

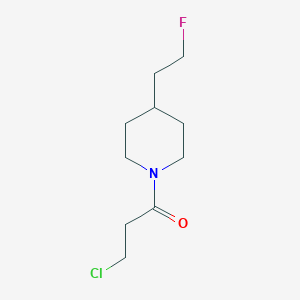

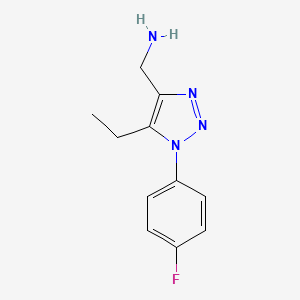

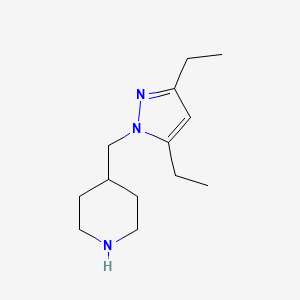

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)